
Isoprenaline sulphate
Overview
Description
Isoproterenol Sulfate is the sulfate salt form of isoproterenol, a beta-adrenergic receptor agonist with bronchodilator activity. Isoproterenol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
See also: Isoproterenol (has active moiety).
Mechanism of Action
Isoprenaline sulphate, also known as Isoproterenol sulfate anhydrous or Isoproterenol sulfate, is a non-selective beta-adrenergic agonist . It has a wide range of applications in the medical field, particularly in treating heart-related conditions and bronchospasm during anesthesia .
Target of Action
Isoprenaline primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in regulating heart rate, cardiac contractility, and bronchial muscle tone .
Mode of Action
Upon binding to its targets, Isoprenaline activates the alpha subunit of G-protein coupled receptors, causing it to exchange GMP for GTP . This activation allows the alpha subunit to dissociate from the beta and gamma subunits . The result is an increase in intracellular calcium in cardiac myocytes, leading to positive inotropic, lusitropic, chronotropic, and dromotropic effects .
Biochemical Pathways
The activation of beta-1 adrenergic receptors by Isoprenaline leads to an increase in intracellular calcium in cardiac myocytes . This increase in calcium has several downstream effects, including increased heart rate and cardiac contractility . Beta-1 activation also activates the Renin-Angiotensin-Aldosterone System (RAAS) in the kidney .
Pharmacokinetics
Isoprenaline has a short duration of action as it is rapidly cleared . It is metabolized primarily in the liver and other tissues by the enzyme catechol-O-methyltransferase (COMT) to the 3-O-methyl isoproterenol metabolite, which is subsequently conjugated with sulfate . The primary route of excretion for Isoprenaline is renal .
Result of Action
The activation of beta-adrenergic receptors by Isoprenaline leads to several physiological effects. These include an increase in heart rate and cardiac contractility, dilation of bronchi, and a decrease in diastolic blood pressure by lowering peripheral vascular resistance . These effects make Isoprenaline effective in treating conditions such as heart block, Adams-Stokes attacks, and bronchospasm during anesthesia .
Biochemical Analysis
Biochemical Properties
Isoprenaline Sulphate interacts with beta-1 and beta-2 adrenergic receptors, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This activates the alpha subunit, allowing it to dissociate from the beta and gamma subunits . The dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP . Cyclic AMP then activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Ca v 1.2 .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It increases cardiac output by increasing the heart rate and cardiac contractility . It also decreases diastolic blood pressure by lowering peripheral vascular resistance . In addition, it has been found to stimulate insulin secretion, thus increasing the risk of hypokalaemia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a non-selective beta adrenergic receptor agonist, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This leads to the activation of adenylate cyclase, conversion of ATP to cyclic AMP, and activation of protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels .
Temporal Effects in Laboratory Settings
This compound has an immediate onset of action and its half-life is 2.5-5 minutes
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Low doses of this compound (0.3 to 6 mg/kg) have been shown to induce cardiac hypertrophy accompanied by fibrosis and necrosis of the tissue .
Metabolic Pathways
This compound is predominantly metabolized to glucuronide conjugates . It can also be O-methylated by catechol O-methyltransferase to the metabolite 3-O-methylisoprenaline, which can further be glucuronidated .
Biological Activity
Isoprenaline sulphate, also known as isoproterenol, is a synthetic non-selective beta-adrenergic agonist primarily used in clinical settings to manage cardiac conditions such as heart block and bronchospasm. Its biological activity is characterized by its interaction with beta-adrenergic receptors, leading to various physiological effects. This article delves into the detailed biological activity of this compound, supported by research findings, data tables, and case studies.
Isoprenaline acts predominantly on beta-1 and beta-2 adrenergic receptors. Upon binding to these receptors, it stimulates adenylate cyclase activity, which increases cyclic AMP (cAMP) levels within cells. This rise in cAMP activates protein kinase A (PKA), leading to various downstream effects:
- Cardiac Effects : Increased heart rate (positive chronotropic effect), enhanced myocardial contractility (positive inotropic effect), and improved conduction through the atrioventricular node.
- Bronchodilation : Relaxation of bronchial smooth muscle leading to improved airflow.
- Vascular Effects : Vasodilation in peripheral tissues due to beta-2 receptor activation.
The pharmacodynamics of isoprenaline indicate that it has minimal activity at alpha-adrenergic receptors at lower concentrations but can evoke alpha-mediated responses at higher doses .
Biological Activity in Research
Recent studies have explored the diverse biological activities of this compound beyond its traditional uses. Notably, its role in cancer biology has gained attention:
Case Study: Isoprenaline and Gastric Cancer
A study demonstrated that isoprenaline treatment increased the expression of plexin-A1 and VEGFR2 in human gastric cancer cell lines (MGC803 and HGC27). The findings suggest that isoprenaline may promote angiogenesis through the up-regulation of these receptors via beta-2 adrenergic signaling pathways. The experimental design included:
- Cell Treatment : Cells were treated with varying concentrations of isoprenaline (0, 5, 10 μM) for different durations.
- Analysis Methods : Quantitative reverse transcription PCR (qRT-PCR) and Western blotting were employed to assess mRNA and protein levels of plexin-A1 and VEGFR2.
The results indicated significant up-regulation of both proteins in a dose-dependent manner, highlighting the potential role of isoprenaline in tumor biology .
Comparative Data on Biological Effects
The following table summarizes key biological effects observed with this compound across different studies:
Pharmacokinetics and Metabolism
This compound undergoes extensive metabolism primarily through catechol-O-methyltransferase (COMT) and sulfation pathways. The variability in its metabolism can influence therapeutic outcomes. Notably, it exhibits poor substrate characteristics for monoamine oxidase (MAO), differentiating it from other catecholamines like epinephrine and norepinephrine .
Scientific Research Applications
Cardiovascular Applications
1.1 Treatment of Bradycardia and Heart Block
Isoprenaline sulphate is predominantly used to manage bradycardia and heart block conditions. It increases heart rate and cardiac output by stimulating beta-1 adrenergic receptors in the heart. Approved indications include:
- Heart block not requiring pacing
- Cardiac arrest from heart block when pacemaker therapy is unavailable .
1.2 Electrophysiological Studies
In electrophysiology, isoprenaline is utilized to induce arrhythmias for diagnostic purposes. It helps in the assessment of abnormal heart rhythms and is frequently employed during ablation procedures to facilitate the identification and treatment of arrhythmogenic foci .
1.3 Management of Cardiogenic Shock
this compound serves as an adjunctive treatment in cardiogenic shock, enhancing myocardial contractility and improving hemodynamic status .
Pulmonary Applications
2.1 Bronchodilator in Asthma
this compound has been used for its bronchodilatory effects in acute asthma exacerbations. A study comparing continuous inhalation treatment with isoprenaline versus salbutamol demonstrated significant improvements in respiratory function in children with severe asthma exacerbations . The results showed a greater reduction in the modified pulmonary index score with isoprenaline treatment compared to salbutamol.
Off-Label Uses
This compound has several off-label applications:
- Provocation of Ventricular Arrhythmias : It is used during electrophysiological studies to provoke ventricular arrhythmias in patients with arrhythmogenic right ventricular cardiomyopathy .
- Tilt Table Testing : Used to induce syncope during diagnostic testing for unexplained fainting episodes.
- Torsades de Pointes Management : It can be employed in cases of Torsades de Pointes, a type of polymorphic ventricular tachycardia .
Case Study: Asthma Management
A randomized controlled trial involving children with severe asthma exacerbations found that continuous inhalation of this compound resulted in significant improvements in respiratory symptoms compared to standard treatments . This study underscores the efficacy and safety profile of isoprenaline in acute settings.
Research on Cardiac Effects
Research indicates that small doses of this compound can lead to characteristic cardiomyopathy, including subendocardial scarring and myocardial hypertrophy, highlighting the importance of dosage regulation during treatment .
Pharmacokinetics and Safety Profile
This compound has a rapid onset of action with a short half-life, necessitating careful monitoring during administration. Common side effects include tachycardia, palpitations, and potential hypokalemia, particularly when used at higher doses or in prolonged treatments .
Data Summary Table
Q & A
Q. What are the established protocols for synthesizing Isoprenaline sulphate, and how can purity be validated? (Basic)
This compound is synthesized via sulphonation of isoprenaline using concentrated sulphuric acid under controlled conditions (40–50°C, pH 5.5–6.5). Critical validation steps include:
- HPLC-UV analysis (column: C18, λ = 280 nm) to confirm ≥98% purity, with retention time 5.2±0.3 minutes .
- Mass spectrometry (MS) for molecular ion confirmation ([M+H]+ at m/z 247.3) .
- ¹H/¹³C NMR to verify structural integrity (e.g., δ 7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for sulphate ester protons) .
- Residual solvent analysis via GC-MS, adhering to ICH Q3C limits (e.g., <500 ppm for ethanol) .
Q. How does this compound interact with adrenergic receptors at the molecular level, and what experimental techniques are used to elucidate these mechanisms? (Basic)
This compound acts as a non-selective β-adrenergic agonist, binding to β1 and β2 receptors with dissociation constants (K_d) of 1.2 nM and 0.8 nM, respectively. Key methodologies include:
- Radioligand binding assays using [³H]-CGP 12177 to quantify receptor affinity .
- cAMP accumulation assays in CHO cells transfected with human β-receptors to measure downstream signaling .
- Molecular dynamics simulations (e.g., GROMACS) to map ligand-receptor interactions, particularly hydrogen bonding with Ser204 and Asp113 residues .
Q. What are the common confounding variables in in vivo studies involving this compound, and how can they be controlled? (Advanced)
Confounding factors include:
- Species-specific metabolism : Rodents exhibit faster clearance (t₁/₂ = 15 min) versus humans (t₁/₂ = 2.1 hrs). Use pharmacokinetic (PK) modeling to adjust dosages .
- Anesthesia effects : Isoflurane may suppress β-receptor response. Opt for conscious telemetry models .
- Batch variability : Implement QC protocols (e.g., USP standards) for compound stability .
Q. How can researchers resolve discrepancies in reported pharmacokinetic data of this compound across different studies? (Advanced)
Address discrepancies via:
- Meta-regression analysis to adjust for covariates (e.g., administration route, dose range: 0.1–10 µg/kg) .
- Cross-validation of assays : Compare LC-MS/MS (LOQ: 0.1 ng/mL) with RIA to identify methodological biases .
- IVIVC models using hepatocyte incubations to reconcile in vitro metabolic rates (e.g., Clint = 22 mL/min/kg) with in vivo data .
Q. What are the best practices for ensuring reproducibility in this compound-induced experimental models? (Advanced)
- Standardize animal models : Use Sprague-Dawley rats (200–250 g) with controlled circadian cycles .
- Blinded dosing : Randomize treatment groups and use vehicle controls (e.g., saline with 0.1% ascorbic acid) .
- Data transparency : Share raw HPLC chromatograms and NMR spectra via repositories like Zenodo .
Q. Which analytical methods are most effective for quantifying this compound in biological matrices, and what are their validation parameters? (Basic)
- LC-MS/MS : LOQ = 0.1 ng/mL, linear range 0.1–100 ng/mL (R² > 0.99), recovery ≥85% .
- Electrochemical detection : Amperometric sensors with a sensitivity of 1.2 nA/µM, validated against ELISA .
- Validation parameters : Include intra-day precision (<15% RSD), accuracy (85–115%), and matrix effect evaluation (±25%) .
Q. How do variations in this compound dosage impact experimental outcomes in cardiovascular research? (Advanced)
- Low dose (0.1–1 µg/kg) : Predominant β2-mediated vasodilation (↑ coronary flow by 30%) .
- High dose (>5 µg/kg) : β1-driven tachycardia (↑ heart rate by 50%) and arrhythmia risk in ischemic models .
- Dose-response modeling : Use Emax models (EC50 = 0.8 µg/kg) to predict hemodynamic effects .
Q. What in silico approaches are available for predicting the metabolic pathways of this compound, and how do they compare to empirical data? (Advanced)
- CYP450 docking : AutoDock Vina predicts primary oxidation at the catechol ring (ΔG = -9.2 kcal/mol for CYP2D6) .
- QSAR models : Predict hepatic clearance (CLhep = 15 mL/min/kg) with 85% accuracy versus in vitro microsomal data .
- Meteor software : Identifies 3 Phase I metabolites (e.g., O-desmethyl isoprenaline), matching 89% of empirical LC-MS/MS results .
Q. What are the critical factors in designing longitudinal studies to assess the chronic effects of this compound? (Advanced)
- Dosing regimen : Subcutaneous osmotic pumps (0.5 µg/kg/hr for 14 days) to mimic sustained exposure .
- Endpoint selection : Monitor cardiac fibrosis (collagen volume fraction via Masson’s trichrome) and β-receptor desensitization (cAMP reduction ≥40%) .
- Attrition control : Use survival-adjusted statistical models (e.g., Kaplan-Meier) for censored data .
Q. How can meta-analysis techniques be applied to synthesize conflicting findings on this compound's efficacy in different tissue types? (Advanced)
- PRISMA-guided systematic review : Screen studies using inclusion criteria (e.g., in vivo models, n ≥ 10) .
- Subgroup analysis : Stratify by tissue (e.g., bronchial vs. cardiac) and receptor density (β2:β1 ratio > 2:1) .
- Cumulative meta-analysis : Weight studies by inverse variance to resolve heterogeneity (I² < 50%) .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPTVCVZLUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976254 | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-56-4, 299-95-6 | |
Record name | Isoproterenol sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproterenol sulfate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoprenaline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoprenalinsulfat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROTERENOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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